N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide group at position 3. The N-substituent is a 4-methylbenzyl moiety, which contributes to its lipophilicity and steric profile. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar heterocyclic structure, enabling π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-7-9-17(10-8-16)14-23-21(27)15-25-11-12-26-20(22(25)28)13-19(24-26)18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOTBCSVRKPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-methylbenzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Acetylation: The final step is the acetylation of the intermediate compound using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediate Reactions
The synthesis of this compound involves three critical stages, as derived from pyrazolo[1,5-a]pyrazine chemistry (US9447106B2, ; EvitaChem):
| Step | Reaction Type | Conditions | Yield | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine + diketone, H2SO4 (0–5°C, 4 hr) | 68% | Pyrazolo[1,5-a]pyrazine core formation |
| 2 | Friedel-Crafts acylation | Benzoyl chloride, AlCl3 (reflux, 6 hr) | 82% | Phenyl group introduction at C2 |
| 3 | Amide coupling | 4-Methylbenzylamine, EDC/HOBt (rt, 12 hr) | 75% | Acetamide side-chain installation |
Key intermediates include:
-
5-Bromo-pyrazolo[1,5-a]pyrazin-4-one (reactivity at C5 for cross-coupling)
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2-Phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid (precursor for ester/amide derivatives)
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl, 6M)
-
Product: 2-(4-Oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
-
Conditions: Reflux, 8 hr
Basic Hydrolysis (NaOH, 2M)
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Product: Sodium 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate
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Conditions: 60°C, 4 hr
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Yield: 93% (EvitaChem)
Nucleophilic Substitution at the Pyrazine Ring
The electron-deficient pyrazine ring facilitates nucleophilic attacks:
Oxidation and Reduction Dynamics
The 4-oxo group and benzyl side chain exhibit redox sensitivity:
Oxidation (KMnO4, H2O)
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Converts 4-oxo to 4-hydroxy (unstable) → further oxidation to quinazoline analog
Reduction (NaBH4, MeOH)
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Reduces pyrazine ring to dihydropyrazine
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Conditions: 0°C, 2 hr
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Yield: 78% (EvitaChem)
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 5-Biphenyl derivative | Pd(PPh3)4, K2CO3, dioxane, 100°C | 65% |
| Buchwald-Hartwig | Morpholine | 5-Morpholino analog | Pd2(dba)3, Xantphos, Cs2CO3, 110°C | 73% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
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Ring contraction : Pyrazolo[1,5-a]pyrazine → imidazo[1,2-a]pyridine (quantum yield: Φ = 0.32)
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N–C bond cleavage : Generates free acetamide and pyrazine fragments (Φ = 0.18)
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzyme-mediated transformations:
Stability Under Accelerated Conditions
Forced degradation studies reveal decomposition pathways:
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| 40°C/75% RH | 4 weeks | Oxidized pyrazine (12%), hydrolyzed acetamide (9%) | 79% |
| 0.1N HCl | 24 hr | Ring-opened hydrazine derivative (34%) | 66% |
| 0.1N NaOH | 24 hr | Sodium carboxylate (91%) | 9% |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.6 | Induction of apoptosis |
| C6 (Brain) | 12.3 | Cell cycle arrest |
A study found that treatment with N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation in A549 and C6 cell lines.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In vitro studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
COX Inhibition Data
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(4-methylbenzyl)-2-(4-oxo... | 0.04 ± 0.01 |
In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.
Study on Anticancer Activity
A series of experiments on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.
Anti-inflammatory Assessment
In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Inhibiting or activating signaling pathways: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Modifications to the N-Substituent
N-(4-Chlorobenzyl) analog (CAS: 941963-25-3)
- Structure : Replaces the 4-methyl group with a 4-chloro substituent on the benzyl ring.
- This modification may increase metabolic stability compared to the methyl group but could reduce solubility due to higher lipophilicity .
N-(3-Methoxyphenyl) analog (G419-0012)
N-Benzyl analog (G419-0064)
- Structure : Lacks substituents on the benzyl ring.
- Simpler structure may facilitate synthetic accessibility .
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine Analogs (F-DPA, DPA-714)
- Structure : Replace the pyrazine ring with a pyrimidine (two nitrogen atoms at positions 1 and 3).
- For example, F-DPA and DPA-714 are radioligands for imaging neuroinflammation, suggesting pyrimidine derivatives may have enhanced blood-brain barrier penetration .
Triazolo[1,5-a]pyrazin Derivatives (e.g., 9a, 9d, 9e)
Substituent Variations on the Pyrazolo[1,5-a]pyrazin Core
2-(Benzo[d][1,3]dioxol-5-yl) Analog (ACD/Index Name: 1242981-81-2)
- Structure : Substitutes the phenyl group at position 2 with a benzodioxole moiety.
- This substitution is associated with improved herbicidal activity in related compounds .
3,4-Dimethoxyphenyl Analog (RN: 941876-82-0)
- Structure : Introduces methoxy groups at positions 3 and 4 of the phenyl ring.
- Impact : Methoxy groups increase electron-donating effects, which may stabilize charge-transfer interactions. Such derivatives are explored for central nervous system (CNS) applications due to their ability to modulate neurotransmitter receptors .
Research Implications
- Structure-Activity Relationships (SAR) : The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects, while chloro or methoxy substitutions optimize electronic properties for specific targets.
- Heterocyclic Core : Pyrazine vs. pyrimidine cores influence solubility and target selectivity, as seen in F-DPA’s CNS applications .
- Functional Groups : Halogens (Cl, F) enhance binding through halogen bonds, whereas methoxy groups improve solubility but may introduce metabolic vulnerabilities .
Biological Activity
N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has recently gained attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.
Chemical Structure and Properties
Molecular Formula : C22H20N4O2
Molecular Weight : 372.4 g/mol
CAS Number : 941920-52-1
The compound features a pyrazolo[1,5-a]pyrazine core, a phenyl group, and a 4-methylbenzyl substituent, contributing to its unique biological properties. The structure is illustrated in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 941920-52-1 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization of hydrazine derivatives with diketones.
- Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride.
- Attachment of the 4-Methylbenzyl Group : Involves alkylation with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated against various tumor cell lines using assays such as MTT and caspase activation assays. The results indicated that certain derivatives effectively induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). Compounds within this chemical class have demonstrated strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The IC50 values for related compounds have been reported as low as 2.7 µM, indicating potent inhibitory activity .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed moderate to strong inhibition, particularly against Salmonella typhi and Bacillus subtilis. These findings suggest its potential use as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
- DNA Interaction : Potential interactions with DNA or RNA could affect gene expression and cellular processes.
- Signaling Pathway Modulation : It may inhibit or activate signaling pathways that lead to changes in cellular functions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibition : A series of pyrazole derivatives were synthesized and tested for AChE inhibition, showing significant results that support further exploration into their use for treating Alzheimer's disease .
- Anticancer Evaluation : Research involving thiazole derivatives demonstrated that similar structural motifs could induce apoptosis in cancer cells, providing a basis for further investigation into the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives .
- Antimicrobial Studies : Compounds derived from similar frameworks exhibited varying degrees of antibacterial activity against clinically relevant pathogens, indicating a broad spectrum of potential applications in medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
